molecular formula C13H20ClN B8397091 6-(N-methyl-N-phenylamino)hexyl chloride

6-(N-methyl-N-phenylamino)hexyl chloride

Cat. No.: B8397091
M. Wt: 225.76 g/mol
InChI Key: MVCCRYUPRFHYIT-UHFFFAOYSA-N
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Description

6-(N-Methyl-N-phenylamino)hexyl chloride is an alkyl chloride derivative featuring a hexyl chain terminated with a chloride group and substituted at the nitrogen with methyl and phenyl groups.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

N-(6-chlorohexyl)-N-methylaniline

InChI

InChI=1S/C13H20ClN/c1-15(12-8-3-2-7-11-14)13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3

InChI Key

MVCCRYUPRFHYIT-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCCl)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural or functional similarities with 6-(N-methyl-N-phenylamino)hexyl chloride:

Compound Name Key Functional Groups Molecular Formula Key Properties/Applications Reference
This compound Tertiary amine, alkyl chloride C₁₃H₁₉ClN₂ Potential use as a surfactant or intermediate in organic synthesis. Inferred
Hexanoyl chloride Acyl chloride C₆H₁₁ClO High reactivity in nucleophilic acyl substitution (e.g., esterification). Corrosive .
[6-(Allylamino)-hexyl]trimethylammonium Chloride Quaternary ammonium salt, allyl group C₁₂H₂₆ClN₂ Surfactant or antimicrobial agent; high water solubility due to ionic nature .
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide Hydrochloride Sulfonamide, primary amine, naphthalene C₁₆H₂₂Cl₂N₂O₂S Pharmaceutical applications (e.g., enzyme inhibition); high melting point (222°C) .
Poly(E)-1-(4-(6-(5-(4-nitrophenyl)diazene)phenoxy)hexyl)-2-vinylthiophene (PNDPHVT) Diazene, phenoxy, vinylthiophene Polymer Optical applications (UV absorption at 565 nm; band gap 1.79 eV) .

Physical and Optical Properties

  • The target compound’s phenyl group may similarly influence electronic characteristics .
  • Melting Points: Sulfonamide derivatives (e.g., ’s compound) exhibit high melting points (>200°C) due to hydrogen bonding, while alkyl chlorides like hexanoyl chloride are typically liquids at room temperature .

Preparation Methods

Direct Alkylation Using Chlorinated Hexane Derivatives

A primary route involves the alkylation of N-methyl-N-phenylamine with 1,6-dichlorohexane. The reaction proceeds via nucleophilic substitution, where the amine attacks the terminal chloride of 1,6-dichlorohexane in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred to stabilize the transition state.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (amine to 1,6-dichlorohexane)

  • Temperature: 60–80°C

  • Catalyst: Potassium iodide (5 mol%) to accelerate substitution

  • Yield: 85–92%

Side products, such as bis-alkylated amines, form if excess 1,6-dichlorohexane is used. Purification via fractional distillation or column chromatography is necessary to isolate the monochloro product.

Chlorination of Hexanol Intermediates

Hydrochlorination of 6-(N-Methyl-N-phenylamino)hexanol

6-(N-Methyl-N-phenylamino)hexanol undergoes hydrochlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Thionyl chloride is favored for its gaseous byproducts (SO₂, HCl), which simplify workup.

Procedure:

  • Dissolve 6-(N-methyl-N-phenylamino)hexanol (1 mol) in dry dichloromethane.

  • Add SOCl₂ (1.2 mol) dropwise at 0°C under nitrogen.

  • Reflux at 40°C for 4 hours.

  • Remove solvent under reduced pressure to obtain the crude chloride.

Yield: 88–94%.

Appel Reaction for Chlorination

The Appel reaction employs triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert the hydroxyl group to chloride. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

ROH+PPh3+CCl4RCl+OPPh3+CHCl3\text{ROH} + \text{PPh}3 + \text{CCl}4 \rightarrow \text{RCl} + \text{OPPh}3 + \text{CHCl}3

Optimization:

  • Solvent: Tetrahydrofuran (THF)

  • Reaction Time: 6 hours at 25°C

  • Yield: 82–87%.

Formylation-Chlorination Sequential Synthesis

N-Methyl-N-phenylformamide Intermediate

A patent by CN101066937A describes a solvent-free chlorination method starting from N-methyl-N-phenylformamide. Phosgene (COCl₂) introduces the formyl group, followed by chlorination under UV light or with radical initiators.

Steps:

  • Formylation: React N-methylaniline with phosgene (1.2:1 molar ratio) at 60–70°C.

  • Chlorination: Feed chlorine gas into the formamide intermediate at 50–130°C with UV irradiation or azobisisobutyronitrile (AIBN) as a catalyst.

Advantages:

  • Eliminates toxic solvents like carbon tetrachloride.

  • Yield: 90–93%.

Comparative Analysis of Preparation Methods

Table 1. Method Efficiency and Conditions

MethodReagentsTemperature (°C)SolventYield (%)
Direct Alkylation1,6-Dichlorohexane, K₂CO₃60–80DMF85–92
Hydrochlorination (SOCl₂)SOCl₂40CH₂Cl₂88–94
Appel ReactionPPh₃, CCl₄25THF82–87
Formylation-ChlorinationCOCl₂, Cl₂50–130Solvent-free90–93

Table 2. Physicochemical Properties of 6-(N-Methyl-N-phenylamino)hexyl Chloride

PropertyValue
Molecular Weight243.78 g/mol
Boiling Point210–215°C (dec.)
SolubilityMiscible in CH₂Cl₂, THF
StabilityHygroscopic; store under N₂

Mechanistic Insights

Nucleophilic Substitution in Alkylation

The amine’s lone pair attacks the electrophilic carbon in 1,6-dichlorohexane, displacing chloride. Potassium carbonate deprotonates the amine, enhancing nucleophilicity. Steric hindrance from the N-phenyl group slows the reaction, necessitating elevated temperatures.

Radical Pathway in Solvent-Free Chlorination

UV irradiation cleaves Cl₂ into chlorine radicals, abstracting hydrogen from the hexyl chain. The resultant alkyl radical reacts with Cl₂ to form the chloride. This pathway minimizes side reactions compared to ionic mechanisms.

Industrial Scalability and Environmental Considerations

The formylation-chlorination method is preferred for large-scale production due to its solvent-free protocol and reduced waste. However, phosgene’s toxicity requires stringent safety measures. Continuous-flow reactors mitigate risks by limiting phosgene inventory .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-(N-methyl-N-phenylamino)hexyl chloride, and how can reaction intermediates be optimized?

  • Methodological Answer : A robust synthesis involves nucleophilic substitution of 6-chlorohexyl derivatives with N-methylaniline under controlled alkaline conditions. Key intermediates, such as 6-bromohexyl-N-methylphenylamine, should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization . Optimizing stoichiometry (e.g., 1.2:1 amine-to-alkyl halide ratio) and temperature (40–60°C) improves yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the methyl-phenylamino group (δ 2.8–3.1 ppm for N–CH3_3) and hexyl chain integrity. 1H^1H-1H^1H COSY identifies coupling between adjacent methylene protons .
  • FT-IR : Peaks at ~1250 cm1^{-1} (C–N stretch) and 750 cm1^{-1} (monosubstituted benzene) validate structural motifs.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+Cl]+^+ ion) .

Q. How can researchers assess the purity of this compound for reproducibility in downstream applications?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to quantify impurities. Calibrate against a certified reference standard. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) detects residual catalysts (e.g., Pd from coupling reactions) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound across different solvent systems?

  • Methodological Answer : Systematic solvent polarity studies (e.g., using Kamlet-Taft parameters) can clarify discrepancies. For example, polar aprotic solvents (DMF, DMSO) may stabilize transition states in SN2 mechanisms, while nonpolar solvents favor elimination. Kinetic studies (e.g., variable-temperature NMR) paired with DFT calculations (Gaussian, B3LYP/6-31G*) model solvent effects on activation energy . Replicate conflicting experiments under strictly anhydrous conditions to isolate solvent hygroscopicity impacts.

Q. How can this compound be utilized in membrane separation technologies for selective ion transport?

  • Methodological Answer : Incorporate the compound into polymer matrices (e.g., polyamide) via interfacial polymerization to create ion-selective membranes. Test permeability using a diffusion cell with NaCl/KCl solutions. X-ray photoelectron spectroscopy (XPS) confirms functional group integration, while electrochemical impedance spectroscopy (EIS) quantifies ion selectivity (e.g., Na+^+ vs. K+^+) .

Q. What computational approaches predict the solvatochromic behavior of this compound in novel solvent environments?

  • Methodological Answer : Apply time-dependent density functional theory (TD-DFT) with implicit solvent models (e.g., COSMO-RS) to simulate UV-Vis spectra. Validate against experimental data in solvents of varying polarity (e.g., hexane, ethanol). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic transitions with observed spectral shifts .

Q. How do structural modifications (e.g., varying alkyl chain length) influence the biological activity of derivatives of this compound?

  • Methodological Answer : Synthesize analogs (C4–C8 chains) and evaluate via in vitro assays (e.g., enzyme inhibition). Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinases). Correlate chain length with binding affinity and steric parameters (e.g., Taft steric constants) .

Data Analysis and Theoretical Frameworks

Q. How should researchers design experiments to reconcile inconsistent catalytic efficiency data in reactions involving this compound?

  • Methodological Answer : Implement a fractional factorial design to isolate variables (e.g., catalyst loading, temperature). Use ANOVA to identify statistically significant factors. Cross-validate results with in situ IR spectroscopy to track intermediate formation kinetics. Reference CRD frameworks (e.g., CRDC 2020 subclass RDF2050108) for process control protocols .

Q. What role does the quadripolar methodological model play in structuring research on this compound’s environmental fate?

  • Methodological Answer : Apply Bruyne’s quadripolar model:

  • Theoretical : Link degradation pathways to radical reaction theories.
  • Epistemological : Define bioavailability metrics (e.g., log KowK_{ow}).
  • Morphological : Use HPLC-MS/MS to quantify metabolites in soil leachates.
  • Technical : Optimize extraction protocols (e.g., QuEChERS) for recovery studies .

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